Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7
Brand Name: Vulcanchem
CAS No.:
VCID: VC16656145
InChI: InChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,15-18H,8H2/i1D,2D,3D,4D,5D,7D
SMILES:
Molecular Formula: C15H14O4
Molecular Weight: 264.31 g/mol

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

CAS No.:

Cat. No.: VC16656145

Molecular Formula: C15H14O4

Molecular Weight: 264.31 g/mol

* For research use only. Not for human or veterinary use.

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 -

Specification

Molecular Formula C15H14O4
Molecular Weight 264.31 g/mol
IUPAC Name 6,8-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol
Standard InChI InChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,15-18H,8H2/i1D,2D,3D,4D,5D,7D
Standard InChI Key YOSDNAMJVOLJKI-UMCLXPAOSA-N
Isomeric SMILES [2H]C1=CC2=C(C(=C1O)[2H])OCC(C2O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H]
Canonical SMILES C1C(C(C2=C(O1)C=C(C=C2)O)O)C3=CC=C(C=C3)O

Introduction

Chemical Structure and Properties

Molecular Composition

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 possesses the molecular formula C₁₅H₁₄O₄ with a molecular weight of 264.31 g/mol . The isotopic labeling involves seven deuterium atoms (d7), strategically positioned to maintain structural integrity while enabling precise tracking in metabolic studies. The IUPAC name, 6,8-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol, reflects its complex bicyclic structure, which includes a benzopyran core linked to a deuterated phenolic moiety.

Key structural features include:

  • A dimethylmethylene group at the 2,3-O position, enhancing steric stability.

  • Deuterium substitutions at specific carbon atoms, minimizing metabolic interference while retaining pharmacological activity.

  • A hydroxyl-rich scaffold, critical for hydrogen bonding and solubility in polar solvents .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₄
Molecular Weight264.31 g/mol
Melting Point79–85°C
SolubilityEthyl Acetate, Methanol
Storage Conditions2–8°C, protected from light

Synthesis and Preparation

Synthetic Pathways

The synthesis begins with phenolic precursors and benzopyran derivatives, undergoing sequential O-alkylation and deuterium exchange reactions. Key steps include:

  • Protection of Hydroxyl Groups: Using dimethylmethylene chlorides to shield reactive sites.

  • Deuterium Incorporation: Catalytic deuteration via platinum oxide in deuterated solvents.

  • Deprotection and Purification: Acidic hydrolysis followed by column chromatography .

Optimization Challenges

Deuterium labeling at the 2,3,5,6 positions of the phenyl ring requires stringent anhydrous conditions to avoid proton back-exchange . Yield optimization remains challenging, with typical outputs of <50% due to side reactions during deprotection.

Analytical Applications

Role as an Internal Standard

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is indispensable in LC-MS/MS assays for quantifying Ticagrelor and its metabolites in plasma. Its deuterated structure ensures minimal chromatographic co-elution with analytes, while its ionization efficiency matches the parent drug .

Table 2: Performance Metrics in LC-MS/MS

ParameterValueSource
Recovery Rate95–102%
Linear Range1–500 ng/mL
Limit of Quantitation0.5 ng/mL

Method Validation

Studies validate its use in FDA-compliant bioanalytical methods, demonstrating precision (%CV < 8%) and accuracy (%bias ± 6%) across inter-day assays . Stability tests confirm integrity under autosampler conditions (24 hours at 10°C) and three freeze-thaw cycles.

Pharmacological Significance

Preclinical Utility

In rodent models, it aids in elucidating Ticagrelor’s enterohepatic recirculation, with deuterated metabolites detected in bile samples up to 48 hours post-administration . Such studies inform dosage regimens for patients with hepatic impairment.

QuantityPrice (USD)Supplier
0.5 mg$90TRC
10 mg$1,190TRC

Regulatory Status

Labeled “For research use only”, the compound is excluded from Good Manufacturing Practice (GMP) guidelines, restricting its use to non-clinical studies.

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